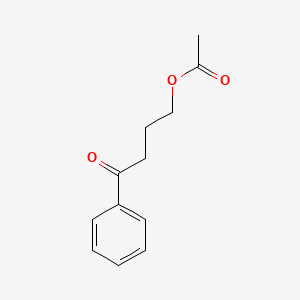
4-Oxo-4-phenyl-1-acetoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-oxo-4-phenylbutanoic acid, a related compound, has been achieved through the Friedel–Crafts reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride . Another study describes the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Molecular Structure Analysis
The molecular structure of 4-Oxo-4-phenyl-1-acetoxybutane consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is 206.241.Chemical Reactions Analysis
In one study, 4-oxo-4-phenylbutanoic acid was oxidized by Tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium in the presence of perchloric acid . The reaction was first order each in [TriPAFC], [4-Oxo acid] and [H+] and a suitable mechanism was proposed based on the observed kinetic results .Physical And Chemical Properties Analysis
The average mass of 4-Oxo-4-phenyl-1-acetoxybutane is 219.236 Da and its monoisotopic mass is 219.089539 Da . The molecular weight of this compound is 206.241.Mecanismo De Acción
Safety and Hazards
The safety data sheet for 4-Oxo-4-phenylbutanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Future research could focus on the development of new Cr(VI) reagents for the effective and selective oxidation of organic substrates, under mild conditions . Additionally, the kinetics and mechanism of oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC in aqueous acetic acid medium could be further explored .
Propiedades
IUPAC Name |
(4-oxo-4-phenylbutyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZAUGWOBHCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-phenyl-1-acetoxybutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


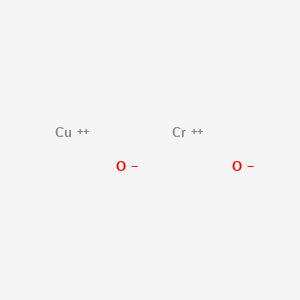

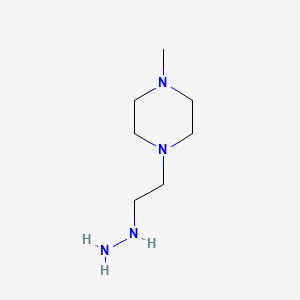

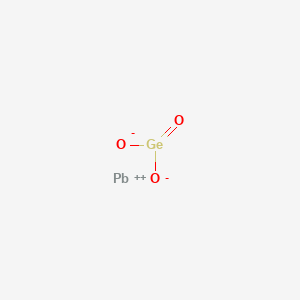
![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)

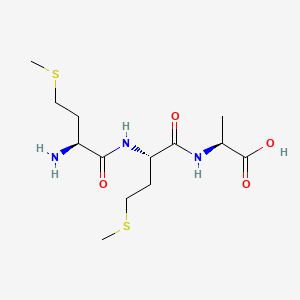
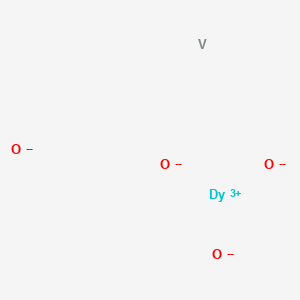
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
